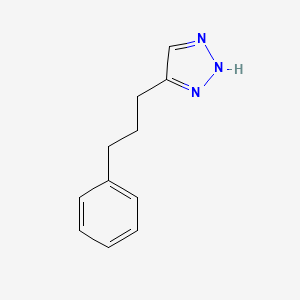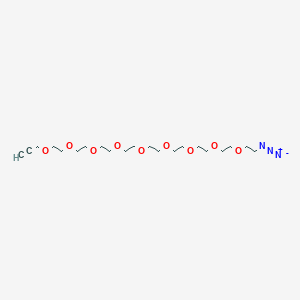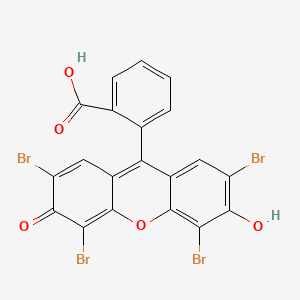
Sniper(tacc3)-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SNIPER(TACC3)-2 is a novel small molecule designed to target the spindle regulatory protein transforming acidic coiled-coil-3 (TACC3). TACC3 plays a crucial role in cell division and stability, particularly during mitosis. Overexpression of TACC3 is often observed in various cancers, making it a significant target for therapeutic interventions .
Wissenschaftliche Forschungsanwendungen
SNIPER(TACC3)-2 has several scientific research applications, particularly in the field of oncology:
Cancer Research: It has shown efficacy in reducing tumor growth and improving survival rates in preclinical studies involving breast cancer, ovarian cancer, and glioblastoma.
Cell Biology: It is used to study the role of TACC3 in cell division and stability.
Drug Development: It serves as a lead compound for developing new cancer therapies targeting TACC3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SNIPER(TACC3)-2 involves multiple steps, including the design and synthesis of small molecules that can induce poly-ubiquitylation and proteasomal degradation of TACC3. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the precise formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are still under development, given its relatively recent discovery. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
SNIPER(TACC3)-2 primarily undergoes reactions that lead to the degradation of TACC3. These reactions include:
Poly-ubiquitylation: This reaction tags TACC3 for degradation by the proteasome.
Proteasomal Degradation: The tagged TACC3 is then broken down by the proteasome.
Common Reagents and Conditions
The common reagents used in these reactions include ubiquitin, E3 ligases, and proteasome inhibitors. The conditions typically involve maintaining the reactions at physiological temperatures and pH to mimic the cellular environment.
Major Products
The major product of these reactions is the degraded form of TACC3, which leads to the disruption of mitosis and induces apoptosis in cancer cells .
Wirkmechanismus
SNIPER(TACC3)-2 exerts its effects by inducing the poly-ubiquitylation and proteasomal degradation of TACC3. This process involves tagging TACC3 with ubiquitin molecules, which signals the proteasome to degrade the protein. The degradation of TACC3 disrupts the stabilization of microtubules during mitosis, leading to mitotic arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SNIPER(TACC3)-1: Another small molecule targeting TACC3, but with different efficacy and stability profiles.
TACC3 Inhibitors: A broader class of compounds designed to inhibit the function of TACC3, including small molecules and monoclonal antibodies.
Uniqueness
SNIPER(TACC3)-2 is unique due to its specific mechanism of inducing poly-ubiquitylation and proteasomal degradation of TACC3. This targeted approach ensures the selective degradation of TACC3, minimizing off-target effects and enhancing its therapeutic potential .
Eigenschaften
Molekularformel |
C43H61N9O7S |
|---|---|
Molekulargewicht |
848.1 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C43H61N9O7S/c1-29(2)24-36(51-41(56)38(53)35(44)25-31-8-6-5-7-9-31)40(55)46-17-19-58-21-23-59-22-20-57-18-16-45-39(54)32-10-12-33(13-11-32)42-50-34(28-60-42)27-49-43-47-15-14-37(52-43)48-26-30(3)4/h5-15,28-30,35-36,38,53H,16-27,44H2,1-4H3,(H,45,54)(H,46,55)(H,51,56)(H2,47,48,49,52)/t35-,36+,38+/m1/s1 |
InChI-Schlüssel |
DPADMHBFWQPZCN-PIFNACGGSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O |
SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SNIPER(TACC3)2; SNIPER(TACC3) 2; SNIPER(TACC3)-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-(4-Fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid](/img/structure/B1193460.png)